硫胺噻唑酮

描述

Thiamine, also known as vitamin B1, is a colorless compound with the chemical formula C12H17N4OS . It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Synthesis Analysis

Thiamine is synthesized via various laboratory methods. One prominent method is the Hantzsch thiazole synthesis, which is a reaction between haloketones and thioamides . For example, 2,4-dimethylthiazole is synthesized from thioacetamide and chloroacetone .Molecular Structure Analysis

Thiamine combines with adenosine triphosphate (ATP) in the liver, kidneys, and leukocytes to produce thiamine diphosphate . Thiamine diphosphate acts as a coenzyme in carbohydrate metabolism, in transketolation reactions, and in the utilization of hexose in the hexose-monophosphate shunt .Chemical Reactions Analysis

Thiamine diphosphate-dependent enzymes form a vast and diverse class of proteins, catalyzing a wide variety of enzymatic reactions including the formation or cleavage of carbon-sulfur, carbon-oxygen, carbon-nitrogen, and especially carbon-carbon bonds .科学研究应用

Comprehensive Analysis of Thiamine Thiazolone Applications

Thiamine thiazolone, a derivative of thiamine (vitamin B1), has garnered attention in scientific research due to its unique properties and potential applications. Below is a detailed analysis of several unique applications of thiamine thiazolone, each discussed in a separate section.

Catalysis in Organic Synthesis

Thiamine thiazolone: derivatives, such as 2-thiazolines, have been identified as significant building blocks in organic synthesis . They are particularly valued for their role in catalysis, where they are used in conjunction with metals like Pd, Ir, and Cu to exhibit remarkable catalytic performances . These compounds facilitate a variety of chemical reactions, making them indispensable in the synthesis of complex organic molecules.

Neuroprotective Effects

Recent studies have highlighted the potential of thiamine thiazolone derivatives as neuroprotective agents. They have been shown to slow the progression of neurodegenerative diseases . For instance, certain thiamine thioesters have demonstrated beneficial effects in rodent models of neurodegeneration and in human clinical studies . Their antioxidant and anti-inflammatory properties contribute to their therapeutic potential.

Enhancement of Brain Metabolism

Thiamine is essential for brain function, primarily due to the coenzyme role of thiamine diphosphate (ThDP) in glucose and energy metabolism . Thiamine thiazolone derivatives can increase circulating thiamine concentrations, which may lead to enhanced brain metabolism and improved cognitive functions .

Treatment of Neurodegenerative Diseases

Synthetic thioesters of thiamine, such as benfotiamine, have shown promise in improving cognitive outcomes in patients with mild Alzheimer’s disease . Their pleiotropic properties, linked to an increase in circulating thiamine levels, open new avenues for treating various neurodegenerative conditions .

Antioxidant and Anti-inflammatory Properties

Thiamine thiazolone derivatives exhibit antioxidant and anti-inflammatory effects that are believed to be mediated by mechanisms independent of the coenzyme function of ThDP . These properties make them valuable in the research of diseases where oxidative stress and inflammation are contributing factors.

Synthesis of Neurotransmitters

The thiazole ring, naturally found in thiamine, plays a role in the synthesis of neurotransmitters such as acetylcholine . This is crucial for the normal functioning of the nervous system, and derivatives like thiamine thiazolone could potentially enhance this process.

Energy Metabolism and Cellular Processes

Thiamine and its derivatives are involved in numerous cellular processes, including energy metabolism and cell survival . Thiamine thiazolone could contribute to these processes by acting as a coenzyme for enzymes involved in metabolic pathways.

作用机制

Target of Action

Thiamine thiazolone primarily targets enzymes involved in carbohydrate metabolism, including transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play a crucial role in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . Thiamine thiazolone also interacts with the TAS2R1 receptor , resulting in the activation of synaptic ion currents .

Mode of Action

Thiamine thiazolone acts by redirecting the glycolytic flux, leading to a reduction in intracellular protein glycation . This compound is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine thiazolone affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also involved in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . These pathways allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

The pharmacokinetics of thiamine thiazolone involves both an active and nonsaturable passive process . The AUC0-10 hr and Cmax values increase nonlinearly between 100 mg and 1500 mg . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride .

Result of Action

The result of thiamine thiazolone’s action is the formation of a very stable 2(3H)-thiazolone intermediate . This intermediate is obtained after the cleavage of the C–H and O–O bonds of the H3C–O2˙ adduct of thiamine .

Action Environment

The action environment of thiamine thiazolone is influenced by various factors. For instance, the water-soluble character of vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Additionally, the competition between thiamine and the antidiabetic drug metformin for common transporters can be a reason for the thiamine deficiency underlying metformin side effects .

未来方向

There are ongoing studies on the development of novel thiamine analogues, such as pyrrothiamine, which might have anti-cancer potential . The oxidation reaction of thiamine to thiochrome is also being investigated . These studies could provide new insights into the potential applications of thiamine and its derivatives.

属性

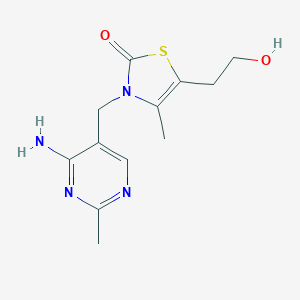

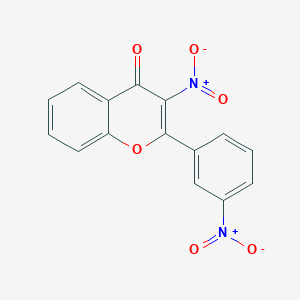

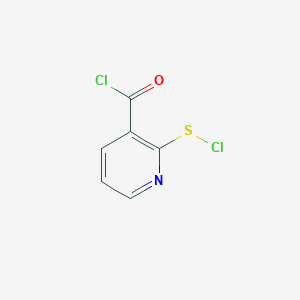

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCONGLPCAPYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197660 | |

| Record name | Thiamine thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiamine thiazolone | |

CAS RN |

490-82-4 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine thiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE THIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88Z903YTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)